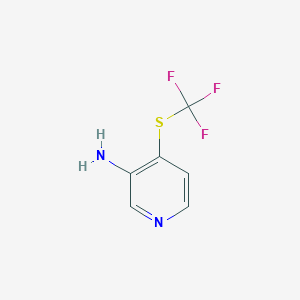

4-(Trifluoromethylthio)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5F3N2S |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

4-(trifluoromethylsulfanyl)pyridin-3-amine |

InChI |

InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-1-2-11-3-4(5)10/h1-3H,10H2 |

InChI Key |

BGRCSCKEDQZTQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1SC(F)(F)F)N |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms for SCF3 Introduction

The formation of a C-SCF3 bond on a pyridine (B92270) ring can be achieved through several distinct mechanistic pathways, including radical, electrophilic, and nucleophilic routes. The choice of pathway is often dictated by the nature of the starting materials, reagents, and reaction conditions.

Radical trifluoromethylthiolation has emerged as a powerful tool for the functionalization of C-H bonds. These reactions typically involve the generation of a trifluoromethylthio radical (•SCF3), which then engages with the aromatic substrate.

A common strategy for generating the •SCF3 radical involves the oxidation of a nucleophilic SCF3 source, such as silver(I) trifluoromethanethiolate (AgSCF3), with a strong oxidant like potassium persulfate (K2S2O8). The proposed mechanism initiates with the thermal or metal-induced decomposition of the persulfate anion to generate the sulfate radical anion (SO4•−). This highly reactive species can then abstract a hydrogen atom from a C-H bond of the pyridine substrate, creating a pyridyl radical intermediate. Concurrently, K2S2O8 can oxidize AgSCF3 to generate the •SCF3 radical. The pyridyl radical then couples with the •SCF3 radical to furnish the final trifluoromethylthiolated product. An alternative pathway involves the oxidation of AgSCF3 by K2S2O8 to form a higher-valent silver species, Ag(II)SCF3, or CF3SSCF3, which can also react with the alkyl radical to yield the product. cas.cn

Table 1: Key Steps in K2S2O8-Mediated Radical Trifluoromethylthiolation

| Step | Description | Reactants | Intermediates/Products |

|---|---|---|---|

| 1. Initiation | Generation of sulfate radical anion | K2S2O8 | 2 SO4•− |

| 2. H-Abstraction | Formation of pyridyl radical | Pyridine-H + SO4•− | Pyridyl• + HSO4− |

| 3. •SCF3 Generation | Formation of trifluoromethylthio radical | AgSCF3 + K2S2O8 | •SCF3 + Ag(II)SCF3 / CF3SSCF3 |

| 4. Propagation | Coupling of radical species | Pyridyl• + •SCF3 | Pyridine-SCF3 |

This radical pathway is particularly advantageous for the functionalization of unactivated C-H bonds under relatively mild conditions.

Electrophilic Substitution: Direct electrophilic aromatic substitution (SEAr) on an unactivated pyridine ring is challenging due to its electron-deficient nature. The nitrogen atom deactivates the ring towards electrophilic attack. However, trifluoromethylthiolation can be achieved using highly reactive electrophilic "CF3S+" sources. Reagents such as N-(trifluoromethylthio)saccharin, when activated by a Lewis acid catalyst (e.g., FeCl3 or AuCl3), can effect the trifluoromethylthiolation of electron-rich heterocycles. researchgate.netnih.gov The mechanism is believed to proceed via a classic Friedel–Crafts-type pathway, where the Lewis acid enhances the electrophilicity of the SCF3 group, facilitating its attack on the aromatic ring to form a sigma complex (Wheland intermediate), which then rearomatizes by losing a proton. For electron-deficient rings like pyridine, this approach is generally less effective without activating groups on the ring. researchgate.net

Nucleophilic Substitution: Given the electron-deficient character of the pyridine ring, nucleophilic pathways are often more viable.

Nucleophilic Aromatic Substitution (SNAr): In this pathway, a nucleophilic trifluoromethanethiolate anion (CF3S-) displaces a leaving group (such as a halide) on the pyridine ring. This mechanism is favored when the pyridine ring is substituted with strong electron-withdrawing groups and the leaving group is positioned at the ortho or para position relative to the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate.

Nucleophilic Activation of Pyridine: A more recent and versatile strategy involves the temporary activation of the pyridine ring to render it more nucleophilic. For instance, borane-catalyzed hydroboration of pyridine generates nucleophilic dihydropyridine (B1217469) intermediates. nih.gov These activated intermediates can then readily react with an electrophilic trifluoromethylthiolating reagent. The resulting functionalized dihydropyridine subsequently undergoes oxidative aromatization to yield the C3-substituted pyridine product. nih.gov This method provides a powerful means for the regioselective introduction of the SCF3 group at the C3 position, a position that is difficult to functionalize via direct electrophilic attack. nih.govwikipedia.org A proposed mechanism involves the formation of an N-trifluoromethylthio-dihydropyridine intermediate which then isomerizes. princeton.edu

Role of Catalysts and Reagents in Reaction Control

The choice of catalyst and reagents is paramount in directing the outcome of trifluoromethylthiolation reactions, influencing selectivity, efficiency, and the operative mechanistic pathway.

Palladium-catalyzed Reactions: Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been successfully applied to C-H trifluoromethylthiolation. These reactions often proceed via a directed C-H activation mechanism. A directing group on the substrate (e.g., a 2-pyridyl group) coordinates to the palladium center, positioning the catalyst to selectively cleave a specific C-H bond (typically ortho to the directing group) through a cyclometalation step. nih.gov This forms a palladacycle intermediate. The Pd(II) center is then oxidized to Pd(IV) by an electrophilic SCF3 reagent. The final step is the reductive elimination of the C-SCF3 bond, which forms the product and regenerates the active Pd(II) catalyst. cas.cn Initial mechanistic studies have suggested that the C-H activation step may not always be the rate-limiting step of the catalytic cycle. nih.gov

Table 2: Plausible Catalytic Cycle for Palladium-Catalyzed C-H Trifluoromethylthiolation

| Step | Description | Palladium Oxidation State Change |

|---|---|---|

| 1. C-H Activation | Directed cleavage of C-H bond | Pd(II) → Pd(II) |

| 2. Oxidative Addition | Reaction with electrophilic SCF3 source | Pd(II) → Pd(IV) |

| 3. Reductive Elimination | Formation of C-SCF3 bond and catalyst regeneration | Pd(IV) → Pd(II) |

Copper-catalyzed Reactions: Copper-catalyzed methods offer a cost-effective alternative for trifluoromethylthiolation. Various mechanisms have been proposed depending on the specific copper source, SCF3 reagent, and substrate. One common pathway involves the reaction of a Cu(I) salt with an aryl halide. The proposed mechanism can involve an oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate, followed by reaction with a trifluoromethylthiolating agent and subsequent reductive elimination. researchgate.net Alternatively, copper can mediate radical pathways. For instance, a Cu(I) species can undergo a single-electron transfer (SET) with an electrophilic trifluoromethylation reagent to generate a CF3 radical, which then reacts with copper to form CuCF3. nih.gov In the context of trifluoromethylthiolation, preformed or in situ-generated copper trifluoromethylthiolate complexes, such as (bpy)CuSCF3, can be used. These can react with aryl halides through mechanisms postulated to involve oxidative addition/reductive elimination or σ-bond metathesis. researchgate.net

Growing interest in sustainable chemistry has spurred the development of organocatalytic and metal-free trifluoromethylthiolation methods.

Organocatalysis: As mentioned previously, boranes can be used to catalyze the hydroboration of pyridines. This represents a form of organocatalysis where the borane activates the pyridine substrate towards nucleophilic attack by generating a dihydropyridine intermediate, which then reacts with an electrophilic SCF3 source. nih.gov

Metal-Free Photoredox Catalysis: This approach utilizes an organic photocatalyst, such as diacetyl, which becomes excited upon irradiation with visible light (e.g., blue LEDs). ias.ac.in The excited photocatalyst can then initiate a radical process. For example, it can oxidize a trifluoromethyl source like the Langlois reagent (CF3SO2Na) to generate a trifluoromethyl radical. This radical can then participate in a radical chain reaction with a thiol (or other substrate) to form the trifluoromethylthiolated product. ias.ac.in These methods are advantageous due to their mild reaction conditions and avoidance of heavy metal contamination. cas.cnias.ac.in

The specific reagents employed play critical roles in defining the reaction mechanism and outcome.

K2S2O8 (Potassium Persulfate): This reagent is primarily used as a potent oxidant, particularly for initiating radical reactions. It thermally decomposes to form sulfate radical anions (SO4•−), which are strong hydrogen atom abstractors and can initiate C-H functionalization. cas.cn It is also capable of oxidizing metal salts like AgSCF3 to generate the key •SCF3 radical.

AgF (Silver(I) Fluoride): In the context of trifluoromethylthiolation, AgF is not a primary reagent but can be used as an additive or promoter in certain transition-metal-catalyzed reactions. For example, in copper-catalyzed trifluoromethylation reactions, AgF can act as a fluoride source that facilitates the generation of the active copper-trifluoromethyl species from reagents like trimethylsilyl chlorodifluoroacetate. Its role is often to enable or accelerate key steps within the catalytic cycle.

CS2 (Carbon Disulfide): While a versatile reagent in organosulfur chemistry, carbon disulfide is not a common or direct source for the trifluoromethylthio group. Its primary applications involve reactions with nucleophiles (like amines or alkoxides) to form dithiocarbamates and xanthates, respectively. wikipedia.org It serves as a building block for compounds containing a C=S or C-S single bond but is not typically employed in reactions to introduce the SCF3 moiety.

Stereochemical Considerations and Control in Fluorinated Heterocycle Synthesis

The introduction of fluorine and fluorinated substituents into heterocyclic scaffolds can significantly influence the molecule's conformational preferences and biological activity. Consequently, controlling the stereochemistry during the synthesis of these molecules is of paramount importance. This section will delve into the stereochemical challenges and methodologies for controlling the three-dimensional arrangement of atoms in the synthesis of fluorinated heterocycles, with a focus on diastereoselectivity and enantioselectivity.

The construction of the pyridine ring or its saturated derivatives with multiple stereocenters necessitates careful control over the diastereoselectivity of the key bond-forming reactions. The presence of a trifluoromethylthio group can exert steric and electronic effects that influence the approach of reagents, thereby dictating the diastereochemical outcome of a reaction.

One common strategy to control diastereoselectivity is through substrate-controlled synthesis, where the existing stereocenters in a starting material direct the formation of new stereocenters. For instance, in the synthesis of highly substituted piperidines, which are saturated analogs of pyridines, the stereochemical outcome of hydrogenation or reduction reactions can be influenced by the substituents already present on the ring. The hydrogenation of a substituted fluorinated pyridine, for example, can lead to the formation of multiple diastereomers. The choice of catalyst and reaction conditions plays a crucial role in selectively obtaining the desired diastereomer. For instance, heterogeneous catalysis using palladium on carbon can exhibit high diastereoselectivity in the reduction of fluorinated pyridines, favoring the formation of the cis or trans product depending on the substitution pattern and the steric hindrance around the double bonds being reduced.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure functional group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. For example, the use of Evans oxazolidinone auxiliaries has been a powerful tool in the asymmetric synthesis of various carbonyl compounds, which can then be converted into heterocyclic systems. In the context of constructing a substituted pyridine scaffold, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of substituents.

Recent research has also explored diastereoselective methods for the synthesis of fluorinated nitrogen heterocycles through cyclization reactions. For example, the diastereoselective synthesis of difluoro-β-lactams has been achieved using chiral auxiliaries, where the stereochemistry is controlled during the [2+2] cycloaddition reaction. While not directly a pyridine synthesis, these methods for constructing fluorinated nitrogen-containing rings highlight the principles that can be applied. The relative stereochemistry of substituents in these cyclic systems is often controlled by minimizing steric interactions in the transition state of the cyclization step.

The following table summarizes some approaches to achieving diastereoselectivity in the synthesis of fluorinated nitrogen heterocycles:

| Methodology | Principle | Key Factors Influencing Diastereoselectivity | Potential Application to 4-(Trifluoromethylthio)pyridin-3-amine Synthesis |

| Substrate-Controlled Synthesis | Existing stereocenters in the starting material direct the formation of new ones. | Steric hindrance, electronic effects of substituents, catalyst choice, reaction conditions (temperature, solvent). | Diastereoselective reduction of a suitably substituted pyridine precursor to a piperidine derivative. |

| Chiral Auxiliaries | A temporary chiral group directs the stereoselective reaction. | Structure of the chiral auxiliary, nature of the covalent linkage to the substrate, reaction conditions. | Asymmetric alkylation or acylation of a precursor molecule containing a chiral auxiliary. |

| Diastereoselective Cyclization | Control of stereochemistry during the ring-forming step. | Transition state geometry, steric and electronic effects of substituents on the acyclic precursor. | Cyclocondensation reactions to form the pyridine ring with controlled relative stereochemistry of substituents. |

Achieving enantioselectivity in the synthesis of chiral fluorinated heterocycles, where a single enantiomer is preferentially formed, is a significant challenge. This is often accomplished using chiral catalysts or chiral reagents.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral organocatalysts, such as amines, thioureas, and phosphoric acids, can activate substrates and control the stereochemical outcome of a reaction. For instance, the enantioselective trifluoromethylthiolation of carbonyl compounds has been achieved using chiral organocatalysts. An analogous approach could be envisioned for the asymmetric introduction of the trifluoromethylthio group onto a pyridine precursor.

A notable example in a related area is the development of an indane-based, bifunctional, chiral selenide catalyst for the enantioselective synthesis of saturated azaheterocycles possessing a trifluoromethylthio group. This catalyst was shown to be effective in promoting cyclization reactions to afford products in good yields with high diastereo- and enantioselectivities. nih.govacs.org The bifunctional nature of the catalyst, possessing both a Lewis basic site and a chiral scaffold, allows for the precise orientation of the substrates in the transition state, leading to high levels of stereocontrol.

Metal-catalyzed asymmetric synthesis is another cornerstone of enantioselective methodologies. Chiral ligands coordinated to a metal center create a chiral environment that can differentiate between the two prochiral faces of a substrate. While specific examples for the direct enantioselective synthesis of this compound are not prevalent in the literature, principles from related transformations can be applied. For example, iridium-catalyzed enantioselective propargylic C–H trifluoromethylthiolation has been reported, demonstrating the feasibility of stereocontrolled C-SCF3 bond formation. nih.gov

The use of chiral auxiliaries is also a viable strategy for enantioselective synthesis. As mentioned in the previous section, a chiral auxiliary can be used to introduce chirality, and subsequent transformations can be carried out to build the desired heterocyclic system. For example, chiral sulfinyl auxiliaries have been successfully employed in the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.ua These auxiliaries can direct the stereoselective addition of nucleophiles to imines, a key transformation in the synthesis of amines.

The table below provides an overview of some enantioselective methodologies applicable to the synthesis of chiral fluorinated heterocycles:

| Methodology | Catalyst/Reagent Type | Mechanism of Stereocontrol | Reported Enantiomeric Excess (ee) |

| Organocatalysis | Chiral amines, thioureas, phosphoric acids, selenides | Formation of chiral intermediates or transition states through non-covalent interactions. | Good to excellent (up to 99% ee) in related systems. |

| Transition Metal Catalysis | Chiral ligand-metal complexes (e.g., Ir, Pd, Rh) | Creation of a chiral pocket around the metal center, directing the approach of the substrate. | High (up to 99% ee) in related trifluoromethylthiolation reactions. |

| Chiral Auxiliaries | Evans oxazolidinones, chiral sulfinamides | Covalent attachment of a chiral group to the substrate to induce facial selectivity. | High diastereomeric excess (de), which translates to high ee after auxiliary removal. |

Spectroscopic Analysis of this compound: A Guide to Structural Verification

The comprehensive characterization of novel chemical entities is fundamental to modern chemistry, providing unequivocal evidence of molecular structure and purity. For the compound this compound, a multi-technique spectroscopic approach is essential for its structural elucidation. This article details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy for this purpose. While direct experimental data for this specific molecule is not extensively published, this analysis provides expected spectral characteristics based on established principles and data from analogous structures.

Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable tools for confirming the identity of 4-(Trifluoromethylthio)pyridin-3-amine. Each technique provides unique and complementary information regarding the compound's atomic arrangement and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the protons on the pyridine (B92270) ring and the amine group. The pyridine ring contains three aromatic protons. Based on the structure of pyridine, where protons at positions 2, 3, and 4 typically appear at approximately 8.6, 7.4, and 7.8 ppm respectively, we can predict the shifts for the target molecule. hmdb.carsc.org The electron-donating amino group at position 3 and the electron-withdrawing trifluoromethylthio group at position 4 will influence these shifts.

The proton at position 2 (H-2) would likely appear as a singlet or a narrow doublet. The proton at position 6 (H-6) would be a doublet, and the proton at position 5 (H-5) would also be a doublet. The primary amine (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.0-8.2 | s or d |

| H-5 | ~7.0-7.3 | d |

| H-6 | ~8.3-8.5 | d |

Note: These are estimated values. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. thieme-connect.de this compound has six unique carbon atoms. The chemical shifts are influenced by the hybridization state and the electronegativity of attached atoms. libretexts.org

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (110-160 ppm). The carbon atom attached to the fluorine atoms (the CF₃ group) will appear as a quartet due to C-F coupling, typically in the range of 120-130 ppm. rsc.org The carbon attached to the sulfur (C-4) will be influenced by the electronegative trifluoromethyl group, while the carbon attached to the nitrogen (C-3) will be affected by the amino group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~140-145 |

| C-3 | ~145-150 |

| C-4 | ~125-135 |

| C-5 | ~120-125 |

| C-6 | ~150-155 |

Note: These are estimated values based on typical ranges for substituted pyridines. researchgate.netspectrabase.com Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. nih.gov The trifluoromethylthio (-SCF₃) group will produce a single, sharp signal in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of the CF₃ group is sensitive to its electronic environment. For trifluoromethyl groups attached to an aromatic system via a sulfur atom, the chemical shift typically appears in the range of -40 to -45 ppm relative to a CFCl₃ standard. nih.govcolorado.edu This distinct signal provides unambiguous evidence for the presence of the trifluoromethylthio moiety.

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a molecule. rsc.org For this compound (C₆H₅F₃N₂S), the exact mass can be calculated. The protonated molecule, [M+H]⁺, would be observed in positive-ion mode ESI-HRMS. This high-precision mass measurement allows for the confident assignment of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Calculated Exact Mass for [C₆H₅F₃N₂S + H]⁺: 209.0147

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The spectrum of this compound is expected to show several characteristic absorption bands.

The primary amine group (-NH₂) is identifiable by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. nist.govnist.gov Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. Furthermore, the strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |

X-ray crystallography provides the most definitive structural proof by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of every atom in the molecule and its orientation within the crystal lattice. nist.gov To perform this analysis, a high-quality single crystal of this compound would need to be grown.

While this technique offers unambiguous structural determination, no published X-ray crystal structures for this compound were found in the searched literature. Should a suitable crystal be obtained, this method would provide the absolute confirmation of its molecular structure.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Extensive literature searches did not yield specific quantum chemical calculations for 4-(trifluoromethylthio)pyridin-3-amine. The following sections are based on general principles and findings for structurally related compounds, such as aminopyridines and trifluoromethyl-substituted pyridines, to provide a theoretical framework.

Density Functional Theory (DFT) Applications

While direct Density Functional Theory (DFT) studies on this compound are not available in the reviewed literature, DFT is a powerful tool for investigating the properties of substituted pyridines. researchgate.netscirp.orgnih.gov For a hypothetical study of this molecule, the B3LYP functional with a basis set like 6-311++G(d,p) would be a common choice for accurate geometry and electronic property predictions. nih.gov

Geometry Optimization and Electronic Structure Analysis

A DFT-based geometry optimization of this compound would be expected to reveal the influence of the electron-withdrawing trifluoromethylthio (-SCF3) group and the electron-donating amino (-NH2) group on the pyridine (B92270) ring's structure. In related aminopyridines, the C-N bond lengths and angles are influenced by the position of the amino group. researchgate.net For the title compound, one would anticipate a degree of planarization of the amino group with the pyridine ring to facilitate electron donation, while the -SCF3 group's geometry, particularly the C-S bond length and C-S-C bond angle, would be of interest.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, likely involving the amino group and the pyridine ring's π-system. The LUMO, on the other hand, would be expected to be centered on the electron-deficient portions, influenced by the trifluoromethylthio group and the pyridine nitrogen.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In a study on phenanthrimidazole derivatives, the introduction of a trifluoromethyl group was found to lower the LUMO energy level. nih.gov A similar effect would be anticipated for the -SCF3 group in the title compound.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | - | Amino group and pyridine ring |

| LUMO | - | Trifluoromethylthio group and pyridine ring |

| HOMO-LUMO Gap | - | - |

Note: This table is hypothetical and for illustrative purposes only, as specific computational data for the target molecule was not found.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show a region of negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms (if any were present), indicating susceptibility to electrophilic attack. The area around the amino group's nitrogen would also exhibit negative potential. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and influenced by the electron-withdrawing -SCF3 group, indicating sites for nucleophilic attack. MEP analysis on related imidazole (B134444) derivatives has been used to identify such reactive sites. nih.gov

Reaction Pathway Modeling and Transition State Analysis

No specific studies on the reaction pathway modeling or transition state analysis for this compound were found. However, computational methods, particularly DFT, are frequently used to model reaction mechanisms, identify transition states, and calculate activation energies for reactions involving substituted pyridines. For instance, such methods could be applied to predict the outcomes of electrophilic aromatic substitution, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling reactions involving this molecule.

Prediction of Reactivity, Regioselectivity, and Chemo-selectivity

The prediction of reactivity, regioselectivity, and chemo-selectivity for this compound would be guided by the electronic properties derived from computational studies. The combination of an electron-donating amino group and a strong electron-withdrawing trifluoromethylthio group on the pyridine ring suggests complex reactivity.

Regioselectivity : For electrophilic attack, the directing effect of the amino group would favor substitution at positions ortho and para to it. However, the strong deactivating nature of the -SCF3 group would influence the preferred position of attack. Computational analysis of the MEP and Fukui functions would be instrumental in predicting the most likely site of reaction.

Chemo-selectivity : The presence of multiple functional groups (amino, trifluoromethylthio, pyridine nitrogen) offers several potential sites for reaction. Computational modeling could help predict whether a given reagent would react preferentially with the amino group, the pyridine nitrogen, or undergo substitution on the ring.

Computational Prediction of Spectroscopic Parameters (e.g., GIAO for NMR Chemical Shifts)

In the field of theoretical and computational chemistry, the prediction of spectroscopic parameters provides a powerful tool for structural elucidation and understanding the electronic environment of atomic nuclei within a molecule. For this compound, computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable approach for calculating magnetic shielding tensors, from which NMR chemical shifts can be derived. imist.manih.gov

The GIAO-DFT methodology involves optimizing the molecular geometry of the compound and then calculating the NMR shielding constants for each nucleus (¹H, ¹³C, ¹⁵N, and ¹⁹F). These shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and other appropriate standards for ¹⁵N and ¹⁹F. The accuracy of these predictions is dependent on the chosen level of theory, including the functional and the basis set. nih.gov For fluorinated aromatic compounds, various functionals such as B3LYP, PBE0, and M06 have been tested, often in conjunction with basis sets like the 6-31G* or larger sets that include polarization and diffuse functions (e.g., 6-311+G(d,p)) to better account for the electronic effects of the fluorine atoms. nih.govnih.govnih.gov

For this compound, the presence of both the electron-withdrawing trifluoromethylthio (-SCF₃) group and the electron-donating amino (-NH₂) group on the pyridine ring creates a complex electronic environment. Computational models can predict the influence of these substituents on the chemical shifts of the pyridine ring protons and carbons. The ¹⁹F NMR chemical shift of the -SCF₃ group is also a key parameter that can be predicted. Studies on related trifluoromethylated aromatic compounds have shown that DFT methods can predict ¹⁹F chemical shifts with a good degree of accuracy, often with mean absolute errors of a few parts per million (ppm). nih.govworktribe.com

A hypothetical table of predicted NMR chemical shifts for this compound, based on GIAO-DFT calculations, is presented below. The values are illustrative and would be expected from calculations using a functional like B3LYP with a 6-311+G(d,p) basis set.

Interactive Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| H-2 | ~8.2 | Influenced by the adjacent nitrogen and the amino group. |

| H-5 | ~7.5 | Influenced by the -SCF₃ group. |

| H-6 | ~8.5 | Influenced by the adjacent nitrogen and the -SCF₃ group. |

| NH₂ | ~4.5 | Broad signal, position dependent on solvent and concentration. |

| ¹³C NMR | ||

| C-2 | ~145 | Adjacent to nitrogen and influenced by the amino group. |

| C-3 | ~140 | Attached to the amino group. |

| C-4 | ~130 (quartet) | Attached to the -SCF₃ group, shows C-F coupling. |

| C-5 | ~125 | |

| C-6 | ~150 | Adjacent to nitrogen. |

| CF₃ | ~128 (quartet) | Carbon of the trifluoromethyl group, shows strong C-F coupling. |

| ¹⁵N NMR | ||

| N-1 | ~-70 | Pyridine nitrogen. |

| NH₂ | ~-300 | Amino group nitrogen. |

| ¹⁹F NMR | ||

| -SCF₃ | ~-40 | Relative to CFCl₃. The chemical shift is sensitive to the electronic environment of the sulfur atom. |

It is important to note that the accuracy of these predicted values can be influenced by several factors, including solvent effects, vibrational corrections, and the specific computational protocol employed. researchgate.net For instance, explicit solvent models or continuum solvation models can be incorporated into the calculations to provide more accurate predictions for spectra measured in solution. nih.gov Despite these complexities, computational predictions of spectroscopic parameters remain an invaluable tool in the study of complex organic molecules like this compound.

Applications in Organic Synthesis As a Building Block or Intermediate

Role as a Precursor for Novel Organic Molecules and Derivatives

4-(Trifluoromethylthio)pyridin-3-amine serves as an excellent foundational scaffold for constructing novel heterocyclic systems and drug-like molecules. The pyridine (B92270) ring is a privileged structure in drug discovery, and the presence of both an amino group and a trifluoromethylthio group provides handles for a variety of coupling and derivatization reactions. researchgate.netnih.govnih.govrsc.orgmdpi.com The amino group, for instance, can act as a key nucleophile or be transformed into other functional groups, while the trifluoromethylthio group modulates the electronic character of the pyridine ring, influencing its reactivity and the properties of the final products. The synthesis of complex molecules often relies on such well-defined building blocks that allow for the systematic exploration of chemical space. pharmaceutical-technology.comnih.govwhiterose.ac.uk

Derivatization and Functional Group Interconversions of this compound

The true synthetic power of this compound lies in the selective transformation of its functional groups. The distinct reactivity of the amino group, the pyridine nitrogen, and the trifluoromethylthio moiety allows for a stepwise and controlled elaboration of the molecular framework.

The primary amino group at the 3-position is a versatile handle for a multitude of synthetic transformations. Its nucleophilicity allows for standard reactions such as acylation, sulfonylation, and alkylation.

Acylation and Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. researchgate.netresearchgate.net These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse substituents. For example, reacting 3-aminopyridine (B143674) derivatives with various sulfonyl chlorides is a common strategy to produce potent biologically active molecules. rasayanjournal.co.in

Diazotization and Sandmeyer-Type Reactions: The amino group can be converted to a diazonium salt using reagents like sodium nitrite (B80452) in an acidic medium. nih.gov This diazonium intermediate is highly valuable as it can be subsequently replaced by a wide range of substituents through Sandmeyer or related reactions. masterorganicchemistry.comorganic-chemistry.org This allows for the introduction of halogens (Cl, Br, I), cyano (CN), hydroxyl (OH), and other groups at the 3-position, dramatically expanding the synthetic diversity derivable from the parent amine. google.com

| Reaction Type | Reagents & Conditions | Product Type | Representative Example Yield | Citation |

| Acylation | RCOCl, Pyridine, CH₂Cl₂ | N-Acyl-3-aminopyridine | Good to Excellent | researchgate.net |

| Sulfonylation | RSO₂Cl, Pyridine, 0°C to rt | N-Sulfonyl-3-aminopyridine | 51% (for 2-amino-5-chloropyridine) | researchgate.net |

| Diazotization | NaNO₂, HCl, 0-5°C | Pyridine-3-diazonium salt | In situ intermediate | nih.gov |

| Sandmeyer (Halogenation) | CuBr, HBr (from diazonium salt) | 3-Bromopyridine derivative | 45% (on a related substrate) | nih.gov |

The lone pair of electrons on the pyridine nitrogen atom imparts basicity and nucleophilicity, allowing for specific reactions at this position.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. For electron-deficient pyridines, such as the title compound, stronger oxidizing agents are typically required. A combination of hydrogen peroxide with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA) has proven effective for the N-oxidation of pyridines bearing electron-withdrawing groups. researchgate.net Pyridine N-oxides are versatile intermediates themselves, enabling unique substitution patterns and functionalizations of the pyridine ring that are not possible with the parent pyridine. nih.govnih.gov

N-Alkylation/Quaternization: The pyridine nitrogen can be alkylated using alkyl halides to form pyridinium (B92312) salts. This transformation modifies the electronic properties and solubility of the molecule and can be a key step in the synthesis of various functional compounds.

| Reaction Type | Reagents & Conditions | Product Type | Representative Example Yield | Citation |

| N-Oxidation | H₂O₂-Urea, TFAA, CH₃CN | Pyridine N-oxide | Good to Excellent | researchgate.net |

| N-Alkylation | R-X (Alkyl Halide) | Pyridinium Salt | Generally High | acs.org |

The trifluoromethylthio (–SCF3) group is generally stable, but it can undergo specific transformations under certain conditions, further adding to the synthetic utility of the molecule.

Oxidation: The sulfur atom in the –SCF3 group can be oxidized to form the corresponding sulfoxide (B87167) (–SOCF3) and sulfone (–SO₂CF3) derivatives. These transformations significantly alter the electronic and steric properties of the substituent, making it much more electron-withdrawing. This can be useful for tuning the biological activity or chemical reactivity of the molecule.

Nucleophilic Aromatic Substitution (SNAr): While the –SCF3 group itself is not typically a leaving group, its strong electron-withdrawing nature, combined with the inherent electron deficiency of the pyridine ring, activates the ring towards nucleophilic aromatic substitution. stackexchange.com Halogens or other leaving groups at the ortho or para positions (if present) would be highly susceptible to displacement by nucleophiles. In some specific cases, the SCF3 group itself can be displaced, although this is less common.

| Reaction Type | Reagents & Conditions | Product Type | Representative Example Yield | Citation |

| Oxidation to Sulfone | m-CPBA | Aryl trifluoromethyl sulfone | High | N/A |

| Nucleophilic Substitution | Nucleophile (e.g., an amine) on an activated ring | Substituted pyridine | Substrate Dependent | stackexchange.comyoutube.com |

Utility in the Construction of Diverse Chemical Libraries for Further Research

Building blocks like this compound are invaluable for the construction of chemical libraries used in high-throughput screening for drug discovery. pharmaceutical-technology.comresearchgate.net The presence of multiple, orthogonally reactive functional groups allows for the rapid generation of a large number of diverse analogues through parallel synthesis. nih.govwhiterose.ac.uk By systematically varying the substituents introduced at the amino and pyridine nitrogen positions, researchers can explore a vast chemical space to identify molecules with desired biological activities. The core pyridine structure provides a rigid scaffold, while the trifluoromethylthio group imparts favorable pharmacokinetic properties, making the resulting library members promising candidates for further development. nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Pyridines

A primary challenge in the synthesis of fluorinated pyridines is the development of methods that are not only efficient but also environmentally benign and broadly applicable. Traditional methods often require multi-step sequences or harsh reagents. Future research is directed toward overcoming these limitations through novel catalytic systems.

One promising avenue is the use of transition-metal-catalyzed C–H functionalization. For instance, Rh(III)-catalyzed C–H activation has been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This approach avoids the pre-functionalization often required in classical syntheses and demonstrates high regioselectivity, particularly with terminal alkynes. nih.gov Another area of intense research is the development of metal-free synthetic routes. An efficient, metal-free synthesis of 2-fluoropyridines has been achieved using readily available pyridine (B92270) N-oxides, which can be converted into 2-pyridyltrialkylammonium salts that serve as effective precursors for fluorination. acs.org This method is noted for its broad functional group tolerance and mild conditions. acs.org

Furthermore, direct C-H fluorination using selective and safe fluorinating agents is a key goal. A method utilizing silver(II) fluoride (AgF2) enables the site-selective fluorination of pyridines adjacent to the nitrogen atom at ambient temperature, offering a safe and broadly applicable alternative to hazardous reagents. researchgate.net

| Methodology | Catalyst/Reagent | Key Advantages | Relevant Citation(s) |

| C–H Functionalization | Rh(III) complexes | One-step synthesis, high regioselectivity, avoids pre-functionalization. | nih.gov |

| Metal-Free Fluorination | Pyridine N-Oxides / Trialkylammonium Salts | Mild conditions, broad functional group compatibility, avoids transition metals. | acs.org |

| Direct C-H Fluorination | Silver(II) Fluoride (AgF2) | High site-selectivity (adjacent to N), ambient temperature, increased safety. | researchgate.net |

| Electrophilic Fluorination | N-F Fluorinating Agents | Easy to handle, stable, and non-hygroscopic reagents. | nih.gov |

Exploration of Undiscovered Reactivity Patterns and Transformations

Beyond creating new synthetic routes, a significant area of future research lies in discovering and harnessing novel reactivity patterns of fluorinated pyridines. The strong electron-withdrawing nature of fluorine and trifluoromethylthio groups profoundly influences the electron density of the pyridine ring, opening pathways to new transformations.

A key challenge is achieving regioselective functionalization, as direct electrophilic substitution on the electron-deficient pyridine ring is difficult. One innovative strategy involves the temporary dearomatization of the pyridine ring. For example, C3-selective C–H trifluoromethylation and trifluoromethylthiolation have been achieved by first converting the pyridine into a more nucleophilic dihydropyridine (B1217469) intermediate through hydrosilylation or hydroboration. chemrxiv.orgacs.org This intermediate then reacts with an electrophilic reagent before being re-aromatized, allowing functionalization at a position that is otherwise inaccessible.

Another challenge is controlling competing reaction pathways. During the hydrogenation of fluoropyridines to the pharmaceutically important fluorinated piperidines, hydrodefluorination is a common and undesirable side reaction. nih.govacs.org Research into new catalytic systems, such as palladium(II) hydroxide on carbon in the presence of a Brønsted acid, has shown success in promoting the desired hydrogenation while suppressing the cleavage of the C-F bond. nih.govacs.org

| Challenge | Strategy/Transformation | Description | Relevant Citation(s) |

| Poor Regioselectivity | Nucleophilic Activation via Dihydropyridine Intermediates | The pyridine ring is temporarily reduced to a nucleophilic dihydropyridine, which enables selective reaction at the C3-position with an electrophile, followed by oxidation. | chemrxiv.orgacs.org |

| Competing Side Reactions (e.g., Hydrodefluorination) | Development of Selective Catalytic Systems | Utilizing specific catalysts and additives (e.g., Pd(OH)2/C with HCl) to favor the desired reaction (hydrogenation) over undesired pathways (hydrodefluorination). | nih.govacs.org |

| Limited Scope of Transformations | Adapting Classic Reactions for New Purposes | Re-examining established reaction pathways, such as classic amination, and adapting them for novel transformations like selective fluorination. | researchgate.net |

Advancements in Asymmetric Synthesis of Chiral Derivatives

The creation of chiral centers in fluorinated pyridine derivatives is of paramount importance, as the biological activity of enantiomers can differ significantly. However, the catalytic asymmetric synthesis of chiral pyridines is particularly challenging. The Lewis basicity of the pyridine nitrogen can deactivate catalysts, and its coordinating ability can interfere with the catalytic cycle. chim.it

Future research is focused on developing robust catalytic systems that can tolerate the pyridine moiety. Significant progress has been made in various areas, including catalytic asymmetric additions to unsaturated bonds, reductions, and cross-coupling reactions. chim.it For compounds containing a trifluoromethylthio group, the direct asymmetric trifluoromethylthiolation of substrates like β-ketoesters and alkenes using chiral catalysts is a growing field. researchgate.net

Organocatalysis has emerged as a powerful tool, with chiral Brønsted acids and hydrogen-bond donors enabling highly enantioselective transformations. chim.itresearchgate.net For instance, the highly enantioselective isomerization of trifluoromethyl imines to produce chiral trifluoromethylated amines has been achieved with novel chiral organic catalysts, providing access to both aromatic and aliphatic derivatives. nih.gov

| Asymmetric Method | Catalyst Type | Target Chiral Structure | Relevant Citation(s) |

| Asymmetric Conjugate Addition | Rhodium-based Catalysts | Chiral pyridines with a β-stereogenic center. | chim.it |

| Asymmetric Hydrogenation | Chiral Metal or Organic Catalysts | Chiral trifluoromethylated amines from imines. | nih.gov |

| Asymmetric aza-Henry Reaction | Chiral Quaternary Ammonium Salts | α-Trifluoromethyl β-nitroamines. | nih.gov |

| Asymmetric Trifluoromethylthiolation | Cinchona Alkaloids, Copper(II) complexes | Molecules with a chiral center bearing a SCF3 group. | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis for Scalability

To translate laboratory discoveries into practical applications, synthetic methods must be scalable, safe, and efficient. Flow chemistry and automated synthesis are transformative technologies that address these needs, particularly for fluorination reactions, which can involve hazardous reagents and exothermic processes. researchgate.net

Continuous flow systems offer enhanced safety by minimizing the volume of hazardous reagents at any given time and providing superior temperature control. durham.ac.uk This has enabled the use of reagents like HF/pyridine for fluorination on a larger scale than is feasible in traditional batch reactors. researchgate.net Furthermore, flow chemistry facilitates the automation of multi-step syntheses. Complex molecules can be prepared in a continuous sequence without the need to isolate and purify intermediates, significantly reducing time and waste. uc.ptnih.gov This "telescoping" of reactions has been used to produce active pharmaceutical ingredients like Imatinib. nih.gov

The integration of modern synthetic methods, such as photoredox catalysis, with automated flow platforms allows for the rapid and modular synthesis of compound libraries. nih.gov This approach is ideal for drug discovery, enabling the systematic exploration of chemical space around a core scaffold like that of 4-(Trifluoromethylthio)pyridin-3-amine.

| Advantage of Flow Chemistry | Application Example | Description | Relevant Citation(s) |

| Enhanced Safety | Use of hazardous reagents like DAST or HF/pyridine. | Small reactor volumes and precise thermal control minimize risks associated with toxic or highly reactive fluorinating agents. | researchgate.netdurham.ac.uk |

| Improved Scalability | Overcoming batch limitations for fluorination reactions. | Continuous processing avoids the scalability issues of highly exothermic or pressure-generating reactions common in batch setups. | researchgate.net |

| Automation and Efficiency | Multi-step synthesis of heterocyclic drugs without intermediate isolation. | Reagents are pumped through sequential reactor coils and columns containing immobilized reagents or scavengers, enabling a fully automated process from starting material to final product. | uc.ptnih.gov |

| Process Optimization | Rapid screening of reaction parameters (temperature, time, stoichiometry). | Automated systems can perform numerous experiments with varied parameters in a short time, accelerating the optimization of reaction conditions. | soci.org |

Q & A

Q. What are the common synthetic routes for 4-(Trifluoromethylthio)pyridin-3-amine?

Methodological Answer: The synthesis typically involves introducing the trifluoromethylthio (-SCF₃) group to a pyridine scaffold. Key approaches include:

- Nucleophilic Substitution : Reacting 3-aminopyridine derivatives with electrophilic trifluoromethylthio reagents (e.g., AgSCF₃ or (CF₃S)₂) under metal-free conditions. Evidence from similar compounds (e.g., 4-(Trifluoromethylthio)phenol) suggests thiophilic attack at the pyridine ring .

- Metal-Catalyzed Cross-Coupling : Palladium or copper catalysts facilitate coupling between halogenated pyridin-3-amine precursors (e.g., 3-amino-4-iodopyridine) and trifluoromethylthiolation agents. This method is analogous to imidazo[1,2-a]pyridin-3-amine synthesis via Suzuki-Miyaura coupling .

Q. Example Protocol :

Start with 4-chloropyridin-3-amine.

React with AgSCF₃ in DMF at 80°C for 12 hours.

Purify via column chromatography (yield: ~60–70%) .

Q. What analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, the -SCF₃ group shows distinct ¹⁹F NMR signals near δ -40 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₆H₅F₃N₂S: calcd. 194.02, observed 194.03) .

- IR Spectroscopy : Detects amine (-NH₂) stretches (~3350 cm⁻¹) and C-SCF₃ vibrations (~700 cm⁻¹) .

Q. How does the trifluoromethylthio group influence reactivity in cross-coupling reactions?

Methodological Answer: The -SCF₃ group is electron-withdrawing, which polarizes the pyridine ring and enhances electrophilic substitution at adjacent positions. For example:

- Buchwald-Hartwig Amination : The amine group at position 3 directs coupling to position 4. Halogenated analogs (e.g., 3-amino-4-iodopyridine) undergo efficient Pd-catalyzed coupling with arylboronic acids .

- Challenges : Steric hindrance from -SCF₃ may require bulky ligands (e.g., XPhos) to stabilize intermediates .

Case Study :

2-Chloro-4-(trifluoromethyl)pyridin-3-amine was coupled with morpholine using Pd(OAc)₂/XPhos, yielding 6-(morpholino)pyridin-3-amine (85% yield) .

Q. What role does this compound play in medicinal chemistry?

Methodological Answer: The compound serves as a precursor for bioactive molecules:

- COX-2 Inhibitors : Imidazo[1,2-a]pyridin-3-amine derivatives (e.g., 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine) show selective COX-2 inhibition (IC₅₀ = 0.12 µM) .

- Antifungal Agents : Analogous pyridin-3-amine derivatives (e.g., 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine) exhibit fungicidal activity by disrupting membrane integrity .

Q. Design Strategy :

Introduce lipophilic groups (e.g., -SCF₃) to enhance membrane permeability.

Optimize substituents at positions 2 and 4 for target selectivity .

Q. How can computational modeling optimize the synthesis of this compound?

Methodological Answer:

- DFT Calculations : Predict regioselectivity of -SCF₃ introduction by comparing activation energies for substitution at positions 2, 4, and 6 .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates .

Case Study :

For 3-(trifluoromethoxy)pyridin-4-amine, DFT revealed a 5.2 kcal/mol preference for substitution at position 4 over 2, aligning with experimental outcomes .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.